9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride

Asymmetric Catalysis Organocatalysis Process Chemistry

Scalable chiral organocatalyst salt (98% HPLC) with saturated dihydroquinine core for superior chemical stability vs quinine derivatives. Crystalline trihydrochloride form ensures precise weighing and minimal hygroscopicity errors, ideal for HTE and GLP/GMP workflows. Validated in 20-g batch enantioselective Michael additions; epi-configuration enables distinct ion-pairing stereocontrol not achievable with thiourea analogs.

Molecular Formula C20H30Cl3N3O
Molecular Weight 434.8
CAS No. 931098-91-8
Cat. No. B3030614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride
CAS931098-91-8
Molecular FormulaC20H30Cl3N3O
Molecular Weight434.8
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl
InChIInChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14-,19-,20-;;;/m0.../s1
InChIKeyQINKDORAGBPFFS-HVHHAJEFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-(9-deoxy)epi-dihydroquinine Trihydrochloride (CAS 931098-91-8): A Cinchona-Derived Primary Amine Organocatalyst


9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride (CAS 931098-91-8) is a primary amine salt derived from the cinchona alkaloid dihydroquinine, characterized by the molecular formula C20H30Cl3N3O and a molecular weight of 434.83 g/mol [1]. It serves as a versatile chiral organocatalyst in asymmetric synthesis, particularly for the stereoselective functionalization of carbonyl compounds via iminium and enamine activation pathways [2]. As the trihydrochloride salt, it exhibits a melting point of 214–215 °C and a specific rotation ([α]20D) of +40° to +50° (c=0.4, 0.1 M HCl) [3], offering a well-defined, crystalline solid form that facilitates precise weighing and reproducible reaction setup compared to its free‑base counterparts.

Why 9-Amino-(9-deoxy)epi-dihydroquinine Trihydrochloride Cannot Be Replaced by Other Cinchona Alkaloid Derivatives


The 9‑amino(9‑deoxy)epi‑cinchona alkaloid family exhibits distinct catalytic performance profiles based on subtle structural modifications [1]. The dihydroquinine scaffold of this compound, featuring a saturated C10–C11 bond, confers superior chemical stability and minimizes undesirable side reactions such as alkene isomerization or Michael addition at the vinyl group, which are known to occur with the parent quinine derivatives [2]. Furthermore, the epi‑configuration at the C9 stereocenter and the presence of the primary amino group, in conjunction with the trihydrochloride salt form, directly influence both the catalyst's solubility profile and its ability to engage in effective ion‑pairing with chiral counteranions, thereby modulating enantioselectivity in a manner not achievable with secondary amine or thiourea‑based cinchona catalysts . Therefore, substitution with a generic cinchona alkaloid or even a closely related 9‑amino(9‑deoxy)epi‑quinine analog is likely to result in divergent yields, enantioselectivities, or reaction outcomes, as quantified in the following evidence.

Quantitative Differentiation of 9-Amino-(9-deoxy)epi-dihydroquinine Trihydrochloride (CAS 931098-91-8)


Scalable Synthesis: 20‑g Batch Production of 9‑Amino(9‑deoxy)epi‑dihydroquinine

The synthesis of 9‑amino(9‑deoxy)epi‑dihydroquinine (compound 5) has been validated on a multigram scale, with a convenient hydrogenation (Pd/C) procedure enabling the preparation of 20 g batches [1]. This scale‑up capability is a critical differentiator for industrial or academic procurement, as it ensures consistent catalyst availability for large‑scale asymmetric reactions, contrasting with many custom‑synthesized organocatalysts that are only available in milligram quantities.

Asymmetric Catalysis Organocatalysis Process Chemistry

Enantioselectivity in Michael Addition: Up to 72% ee with 9‑Amino(9‑deoxy)epi‑dihydroquinine

When evaluated as an organocatalyst in the Michael addition of acetylacetone to trans‑β‑nitrostyrene, 9‑amino(9‑deoxy)epi‑dihydroquinine (compound 5) afforded enantioselectivities of up to 72% ee [1]. This value, while not the highest among all cinchona‑derived catalysts, defines a specific performance benchmark for this particular scaffold and reaction type, allowing direct comparison with the analogous quinine‑derived catalyst (compound 1) and other derivatives.

Asymmetric Catalysis Michael Addition Enantioselectivity

Structural Stability: Saturated Dihydroquinine Core vs. Quinine Vinyl Group

The dihydroquinine scaffold in this compound (C10–C11 saturated) eliminates the reactive vinyl group present in quinine‑derived analogs [1]. This structural distinction reduces the catalyst‘s propensity to undergo unwanted alkene isomerization or serve as a Michael acceptor, thereby minimizing side reactions that can lower yield and complicate purification [2].

Catalyst Stability Structural Differentiation Side‑Reaction Mitigation

Commercial Availability: 98% HPLC Purity and Defined Physical Constants

This compound is commercially available with a certified purity of 98% (HPLC) and well‑defined physical properties: melting point 214–215 °C and specific rotation [α]20D +40° to +50° (c=0.4, 0.1 M HCl) [1]. These specifications ensure batch‑to‑batch reproducibility and simplify quality control during procurement, distinguishing it from many research‑grade organocatalysts that lack rigorous analytical certification.

Quality Control Procurement Analytical Characterization

Trihydrochloride Salt Form Enhances Solubility and Weighing Accuracy

The trihydrochloride salt form of this catalyst provides a crystalline solid with a sharp melting point (214–215 °C) and improved aqueous solubility compared to the free‑base amine [1]. This physical form allows for more accurate weighing and easier handling in automated synthesis platforms, thereby increasing experimental reproducibility and reducing operator error relative to hygroscopic or oily free‑base analogs.

Formulation Solubility Process Reproducibility

Validated Use Cases for 9-Amino-(9-deoxy)epi-dihydroquinine Trihydrochloride in Asymmetric Catalysis


Large‑Scale Asymmetric Michael Additions Requiring Robust Catalyst Supply

Process chemists seeking a scalable chiral catalyst for the enantioselective Michael addition of acetylacetone to nitroolefins can confidently select this compound. Its demonstrated 20‑g batch synthesis [1] and well‑defined purity (98% HPLC) [2] ensure consistent supply and reproducible performance, a critical advantage when transitioning from discovery to pilot scale.

Enantioselective Iminium Activation of Sterically Hindered α,β‑Unsaturated Ketones

In reactions where secondary amine catalysts fail due to steric hindrance, this primary amine catalyst salt can enable the iminium activation of challenging enone substrates [1]. Its saturated dihydroquinine core minimizes background reactivity, providing a cleaner reaction profile compared to quinine‑derived analogs [2].

Quality‑Controlled Organocatalysis for GLP/GMP Environments

Laboratories operating under GLP or GMP guidelines can procure this catalyst with certified purity (≥98% HPLC) and fully characterized physical constants (mp, [α]D) [1][2]. This documentation simplifies regulatory compliance and ensures batch‑to‑batch consistency, which is often lacking in catalysts sourced from academic labs or smaller vendors.

Automated High‑Throughput Screening of Asymmetric Reactions

The crystalline trihydrochloride salt form enables accurate automated dispensing and minimizes hygroscopicity‑related weighing errors [1]. This feature is particularly valuable for high‑throughput experimentation (HTE) platforms where precise catalyst loading is essential for meaningful structure‑activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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